molecular formula C9H14O2S B170617 2-(Diethoxymethyl)thiophene CAS No. 13959-97-2

2-(Diethoxymethyl)thiophene

Cat. No.: B170617
CAS No.: 13959-97-2
M. Wt: 186.27 g/mol
InChI Key: XAGPTGMAMGKKTF-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)thiophene is an organic compound with the molecular formula C9H14O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)thiophene typically involves the reaction of thiophene-2-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Diethoxymethyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2-Methylthiophene: A methyl-substituted derivative of thiophene.

    2-Ethylthiophene: An ethyl-substituted derivative of thiophene.

    2-Formylthiophene: A formyl-substituted derivative of thiophene.

Uniqueness: 2-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions and applications that are not possible with simpler thiophene derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(diethoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGPTGMAMGKKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483948
Record name 2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13959-97-2
Record name 2-(diethoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22.4 g (200 mmol) of 2-thiophene carboxaldehyde and 44.4 g (300 mmol) of triethyl orthoformate in ethanol (200 mL) with 3-5 drops of concentrated HCl was heated at reflux for 4 hrs. The reaction mixture was then neutralized with K2CO3. After filtered and concentrated, 33.5 g (90% yield) of 2-(diethoxymethyl)-thiophene was distilled under reduced pressure (bp 156° C./1 torr).
Quantity
22.4 g
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reactant
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44.4 g
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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